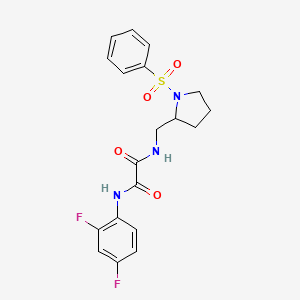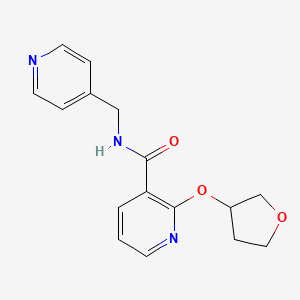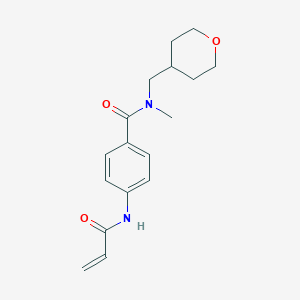![molecular formula C25H26FN5O3 B2577584 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1358046-83-9](/img/no-structure.png)
2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C25H26FN5O3 and its molecular weight is 463.513. The purity is usually 95%.
BenchChem offers high-quality 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation and PET Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to the compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to known compounds. Radiolabeled versions were investigated for their potential as in vivo PET radiotracers in neuroinflammation models, showing promising brain uptake and accumulation, suggesting their utility in imaging neuroinflammatory processes (Damont et al., 2015).
Anticancer Activity
A different study explored 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their anticancer activity. By attaching various aryloxy groups to the pyrimidine ring, one compound exhibited appreciable cancer cell growth inhibition against several cancer cell lines, highlighting the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential therapeutic applications in diseases associated with oxidative stress (Chkirate et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzylamine with ethyl 2-amino-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-4-acetate, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "Ethyl 2-amino-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-4-acetate", "4-fluorobenzylamine", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve ethyl 2-amino-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-4-acetate (1.0 g, 3.2 mmol) and 4-fluorobenzylamine (0.5 g, 3.2 mmol) in methanol (20 mL) and add triethylamine (0.5 mL, 3.6 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in dichloromethane (20 mL). Wash the organic layer with water (10 mL), brine (10 mL), and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the intermediate product.", "Step 3: Dissolve the intermediate product in dichloromethane (10 mL) and add acetic anhydride (0.5 mL, 5.3 mmol) and triethylamine (0.5 mL, 3.6 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL) and extract the organic layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine (10 mL) and dry over sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid." ] } | |
CAS RN |
1358046-83-9 |
Product Name |
2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorobenzyl)acetamide |
Molecular Formula |
C25H26FN5O3 |
Molecular Weight |
463.513 |
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C25H26FN5O3/c1-3-31-23-22(17(2)28-31)30(16-21(32)27-15-19-9-11-20(26)12-10-19)25(34)29(24(23)33)14-13-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,27,32) |
InChI Key |
DLVHGQUTYQZIHE-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-phenylpropanoate](/img/structure/B2577502.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)

![N-[2-[3-[(3-Fluorophenyl)sulfonylamino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2577509.png)

![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)

![N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2577516.png)
![methyl [(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino](phenyl)acetate](/img/structure/B2577518.png)

![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2577522.png)
![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)